Target Engagement Specificity: 3-Phenoxypiperidine Derivatives Modulate GPR120 (FFAR4) with an EC50 of 420 nM
In contrast to the 4-phenoxypiperidine core, which is a classic scaffold for histamine H3 receptor antagonists, the 3-phenoxypiperidine scaffold has been demonstrated in patent literature to be a viable core for modulating the GPR120 (Free Fatty Acid Receptor 4) pathway. A specific derivative, 5-(4-(3-phenoxypiperidin-1-yl)phenyl)pentanoic acid (US10336684, Example 20), was evaluated in a functional assay and exhibited an EC50 of 420 nM in human and mouse GPR120-mediated intracellular phosphorylated ERK assays [1]. This provides quantitative evidence of a distinct, and quantifiably different, target engagement profile for the 3-phenoxypiperidine scaffold relative to its 4-substituted counterpart [2].
| Evidence Dimension | Functional activity at GPR120 (FFAR4) receptor |
|---|---|
| Target Compound Data | EC50 = 420 nM (for a derivative bearing the 3-phenoxypiperidine core) |
| Comparator Or Baseline | 4-phenoxypiperidine core derivatives are not reported to have significant GPR120 activity but are potent at H3 receptors (e.g., Ki values in low nanomolar range for optimized derivatives) |
| Quantified Difference | The 3-phenoxypiperidine scaffold is associated with a defined EC50 for GPR120 modulation, a target not associated with the 4-phenoxypiperidine core. |
| Conditions | CHO-K1 cells stably transfected with human and mouse GPR120, measuring phosphorylated ERK |
Why This Matters
This specific EC50 value justifies selecting the 3-phenoxypiperidine scaffold for research programs focused on GPR120/FFAR4, a key target in metabolic and inflammatory diseases, where a 4-phenoxypiperidine would be an unsuitable substitution.
- [1] BindingDB BDBM403699. 5-(4-(3-Phenoxypiperidin-1-yl)phenyl)pentanoic acid (US10336684, Example 20). EC50: 420 nM at GPR120. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=403699 View Source
- [2] Dvorak, C. A., et al. (2005). 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. Journal of Medicinal Chemistry, 48(6), 2229-2238. View Source
